molecular formula C19H19N3O B2375410 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one CAS No. 866133-39-3

2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one

Número de catálogo: B2375410
Número CAS: 866133-39-3
Peso molecular: 305.381
Clave InChI: FBNKATJSWOQJIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one is a chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. It is built around the phthalazin-1(2H)-one scaffold, a privileged structure in drug development known for a wide spectrum of pharmacological activities, with anticancer being a prominent area of investigation . This compound serves as a versatile precursor for the synthesis of more complex molecular hybrids. Specifically, its primary amine-functionalized side chain at the N2 position allows for further derivatization, enabling researchers to conjugate the phthalazinone core with other pharmacophores, such as dithiocarbamate groups, to create novel compounds with enhanced biological profiles . The phthalazinone core is a recognized structural feature in several established and investigational antitumor agents. For instance, 4-substituted phthalazinones are known to act as potent inhibitors of poly ADP ribose polymerase (PARP), a critical target in oncology . The incorporation of the 2,3-dihydro-1H-inden-5-yl moiety at the C4 position is a strategic modification that can influence the compound's potency and selectivity. Research on related phthalazinone-dithiocarbamate hybrids has demonstrated promising in vitro antiproliferative effects against various human cancer cell lines, including ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) . The product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c20-10-11-22-19(23)17-7-2-1-6-16(17)18(21-22)15-9-8-13-4-3-5-14(13)12-15/h1-2,6-9,12H,3-5,10-11,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNKATJSWOQJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one is a member of the phthalazinone family, which has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antifungal, and other pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of phthalazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that selected aminophthalazinones showed promising anticancer activities against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines . The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation.

CompoundCell LineIC50 (µM)
This compoundHT-2912.5
This compoundPC-315.0

Antifungal Activity

Phthalazinone derivatives have also been evaluated for their antifungal properties. In a study examining various substituted phthalazinones, some compounds displayed notable antifungal activity against strains such as Candida albicans and Aspergillus niger . The exact mechanism remains under investigation but is believed to involve disruption of fungal cell wall synthesis.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans8 µg/mL
This compoundAspergillus niger16 µg/mL

Other Pharmacological Effects

Phthalazinones have been investigated for additional pharmacological activities, including anti-inflammatory and analgesic effects. Some derivatives have shown the ability to inhibit phosphodiesterases (PDE), which play a role in various inflammatory processes . This inhibition could offer therapeutic benefits in conditions like arthritis and chronic pain.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated HT-29 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antifungal Testing
In vitro testing against clinical isolates of Candida species showed that the compound effectively inhibited growth at concentrations lower than those required for conventional antifungal agents. This suggests potential for development as an alternative treatment.

Aplicaciones Científicas De Investigación

Antihypertensive Activities

Research indicates that phthalazinone derivatives, including 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one, exhibit antihypertensive properties. In vitro studies have demonstrated that certain derivatives can effectively lower blood pressure through vasodilation mechanisms. A notable study by Ş. Demirayak et al. (2004) highlighted the efficacy of these compounds in both laboratory and animal models.

Vasodilator Activities

The vasodilatory effects of phthalazinone derivatives suggest their potential utility in treating cardiovascular diseases. Research has shown that these compounds can relax vascular smooth muscle, thereby enhancing blood flow and reducing hypertension. This was corroborated by findings from Ş. Demirayak et al., which emphasized the importance of structural modifications on the activity of these compounds.

Anticancer Potential

Recent studies have explored the anticancer properties of phthalazinone derivatives, indicating that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study by S. E. Rayes et al. (2019) synthesized novel derivatives that demonstrated promising anticancer activity against several cancer cell lines.

Antimicrobial Activity

Phthalazinone derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Research conducted by T. Önkol et al. (2008) reported that certain derivatives exhibited potent antibacterial effects, making them candidates for further development as antimicrobial agents.

Polymer Science

The unique chemical structure of this compound allows for its application in polymer synthesis. It has been utilized to create aromatic polyamides with enhanced thermal stability and solubility characteristics. Lin Cheng et al. (2002) demonstrated that incorporating phthalazinone into polymer matrices can improve mechanical properties and thermal resistance.

Platelet Aggregation Inhibition

Studies have indicated that certain phthalazinone derivatives can inhibit platelet aggregation, which is crucial for cardiovascular health management. A study by A. Sugimoto et al. (1985) explored the effects of 2-phenyl-1(2H)-phthalazinone derivatives on platelet function, suggesting their potential use in preventing thrombotic diseases.

Case Studies and Data Tables

Application Study Reference Key Findings
Antihypertensive ActivitiesŞ. Demirayak et al., 2004Effective in lowering blood pressure in vitro and vivo
Vasodilator ActivitiesŞ. Demirayak et al., 2004Induces relaxation of vascular smooth muscle
Anticancer PotentialS. E. Rayes et al., 2019Inhibits tumor growth in various cancer cell lines
Antimicrobial ActivityT. Önkol et al., 2008Significant activity against multiple bacterial strains
Polymer ScienceLin Cheng et al., 2002Enhanced thermal stability and mechanical properties
Platelet Aggregation InhibitionA. Sugimoto et al., 1985Potential use in thrombotic disease prevention

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Key Functional Groups Potential Applications References
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one 4-(2,3-dihydroindene), 2-(2-aminoethyl) Phthalazinone, aminoethyl, dihydroindene Kinase inhibition, enzyme modulation
4-(2-hydroxy-5-methylphenyl)-2-phenylphthalazin-1(2H)-one 4-(2-hydroxy-5-methylphenyl), 2-phenyl Phthalazinone, phenolic -OH, phenyl Antioxidant or anti-inflammatory agents
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 4-(3-bromophenyl-oxadiazole), 2-phenyl Phthalazinone, oxadiazole, bromophenyl Halogen bonding in targeted drug design
4-(2,5-dimethylphenyl)-2H-phthalazin-1-one 4-(2,5-dimethylphenyl) Phthalazinone, dimethylphenyl Intermediate for agrochemicals
1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) 2,3-dihydroindene, pyrrolidine, butanone Cathinone, dihydroindene, pyrrolidine Psychoactive substance

Key Observations:

Substituent Effects on Lipophilicity: The dihydroindene group in the target compound and 5-PPDI enhances lipophilicity compared to simpler aryl substituents (e.g., dimethylphenyl in ). This may improve blood-brain barrier penetration or target binding but could reduce aqueous solubility.

Functional Group Contributions: The oxadiazole ring in the bromophenyl derivative facilitates π-π stacking and halogen bonding, whereas the aminoethyl group in the target compound enables protonation at physiological pH, supporting ionic interactions. The phenolic -OH in may confer antioxidant activity, a feature absent in the target compound.

Biological Relevance: Cathinone derivatives like 5-PPDI target monoamine transporters, highlighting the pharmacological versatility of dihydroindene-containing scaffolds. The target compound’s phthalazinone core, however, suggests a distinct mechanism, possibly kinase inhibition. Brominated aryl groups (e.g., ) are common in drug design for enhanced binding via halogen bonds, whereas dihydroindene may prioritize hydrophobic interactions.

Research Findings and Hypotheses:

  • Synthetic Feasibility : The dihydroindene moiety is synthetically accessible via Friedel-Crafts alkylation or Suzuki coupling, as seen in related intermediates .
  • Metabolic Stability: The rigid dihydroindene structure may reduce metabolic oxidation compared to flexible alkyl chains in cathinones .
  • Toxicity: Aminoethyl groups can form reactive metabolites; comparative toxicity studies with phenyl-substituted phthalazinones (e.g., ) are warranted.

Notes

  • Limited direct data on the target compound’s bioactivity necessitates extrapolation from structural analogs.
  • Further studies should explore substituent effects on solubility, binding kinetics, and selectivity using computational modeling or high-throughput screening.

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one?

The synthesis typically involves multi-step reactions, including the formation of the phthalazinone core and subsequent functionalization. Key steps include:

  • Core formation : Cyclization of substituted phthalic anhydrides or esters with hydrazine derivatives to generate the phthalazinone scaffold.
  • Functionalization : Coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2,3-dihydro-1H-inden-5-yl group at the 4-position and the 2-aminoethyl moiety at the 2-position.
  • Purification : Column chromatography or recrystallization to isolate the final compound.
    For analogs, substituent compatibility (e.g., bromine, oxadiazole) can influence reaction conditions .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • NMR : 1^1H and 13^13C NMR validate the presence of aromatic protons, indenyl hydrogens, and the aminoethyl group. For example, indenyl protons resonate at δ 6.5–7.5 ppm, while the aminoethyl group appears as a triplet near δ 2.8–3.2 ppm .
  • X-ray crystallography : SHELX software refines crystal structures, confirming bond lengths, angles, and stereochemistry (e.g., indenyl-phthalazinone dihedral angles) .

Q. How is antimicrobial activity evaluated for this compound?

  • Assay design : Broth microdilution or agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination.
  • Controls : Reference antibiotics (e.g., ciprofloxacin) and solvent-only negative controls.
  • Data interpretation : Strong activity is indicated by MIC values ≤25 µg/mL .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties relevant to bioactivity?

  • Methodology : B3LYP/6-31G(d,p) basis sets calculate HOMO-LUMO energies, global electrophilicity, and molecular electrostatic potential (MEP) surfaces.
  • Insights : Lower HOMO-LUMO gaps correlate with higher reactivity. MEP maps identify nucleophilic/electrophilic regions, guiding SAR (structure-activity relationship) studies. For example, electron-deficient phthalazinone moieties enhance interactions with microbial enzymes .

Q. What strategies improve selectivity for aggrecanase over MMPs in enzyme inhibition?

  • Pharmacophore modeling : Incorporation of a cis-(1S)(2R)-amino-2-indanol scaffold mimics tyrosine residues in the P2' binding pocket, reducing MMP affinity.
  • Substituent optimization : Bulky groups (e.g., tert-pentyl) at the indenyl position sterically hinder non-target enzymes.
  • Kinetic assays : Measure KiK_i values against aggrecanase vs. MMP-1/-2/-9 to validate selectivity ratios >100-fold .

Q. How can X-ray crystallography resolve contradictions in binding mode hypotheses?

  • Co-crystallization : Co-crystal structures (e.g., BTK-inhibitor complexes) reveal precise interactions, such as hydrogen bonding between the aminoethyl group and kinase active sites.
  • Refinement : SHELXL refines high-resolution data (<2.0 Å) to resolve ambiguities in ligand orientation or protonation states .

Q. How should researchers address discrepancies in biological activity across studies?

  • Standardization : Use identical bacterial strains (e.g., ATCC standards) and assay protocols (e.g., CLSI guidelines) for MIC comparisons.
  • Data normalization : Express activity as % inhibition relative to positive controls to account for inter-lab variability.
  • Meta-analysis : Cross-reference computational (e.g., docking scores) and experimental data to identify outliers .

Q. What are the challenges in optimizing CNS penetration for neurological targets?

  • Lipophilicity : LogP values >3.0 enhance blood-brain barrier permeability but may reduce solubility.
  • Efflux transporters : Assay P-gp inhibition to minimize efflux (e.g., MDCK-MDR1 cells).
  • In vivo validation : Rodent pharmacokinetic studies measure brain-to-plasma ratios (>0.3 indicates adequate penetration) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.